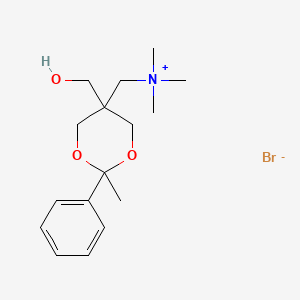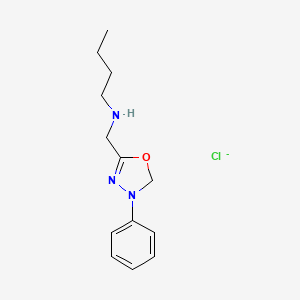
5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride is a synthetic organic compound belonging to the oxadiazoline class This compound is characterized by its unique structure, which includes a butylamino group, a phenyl ring, and an oxadiazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride typically involves the following steps:
Formation of the Oxadiazoline Ring: The oxadiazoline ring is formed through the cyclization of a suitable precursor, such as a nitrile oxide and an alkyne. This reaction is usually carried out under mild conditions, often in the presence of a catalyst.
Introduction of the Butylamino Group: The butylamino group is introduced through a nucleophilic substitution reaction. This step involves the reaction of a butylamine with an appropriate electrophilic intermediate.
Addition of the Phenyl Ring: The phenyl ring is typically introduced through a Friedel-Crafts acylation reaction, where a phenyl group is added to the oxadiazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazoline ring to other functional groups.
Substitution: The butylamino and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-((Methylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride
- 5-((Ethylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride
- 5-((Propylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride
Uniqueness
5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride is unique due to its specific butylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
102504-33-6 |
|---|---|
Fórmula molecular |
C13H19ClN3O- |
Peso molecular |
268.76 g/mol |
Nombre IUPAC |
N-[(3-phenyl-2H-1,3,4-oxadiazol-5-yl)methyl]butan-1-amine;chloride |
InChI |
InChI=1S/C13H19N3O.ClH/c1-2-3-9-14-10-13-15-16(11-17-13)12-7-5-4-6-8-12;/h4-8,14H,2-3,9-11H2,1H3;1H/p-1 |
Clave InChI |
PITXPFQIZGFWFI-UHFFFAOYSA-M |
SMILES canónico |
CCCCNCC1=NN(CO1)C2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



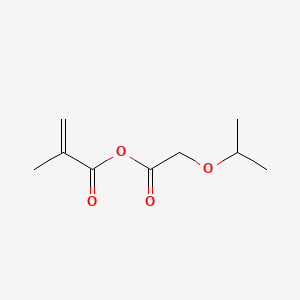
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
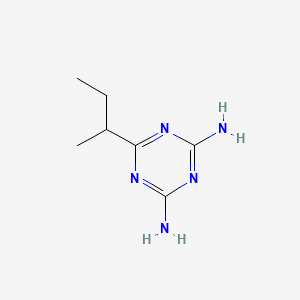
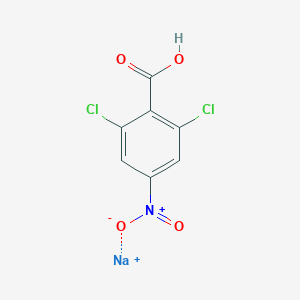
![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)



![diazanium;4-[2-(dodecanoylamino)ethoxy]-4-oxo-3-sulfonatobutanoate](/img/structure/B13745029.png)
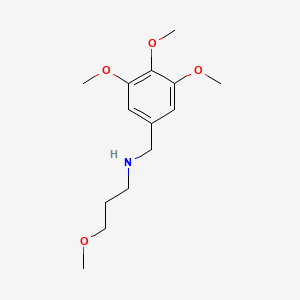
![[3-(2-Sulfosulfanylethylamino)propylamino]benzene](/img/structure/B13745037.png)
